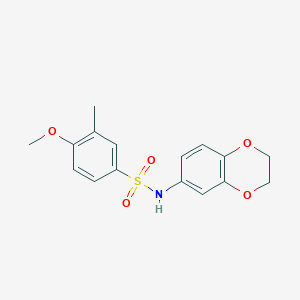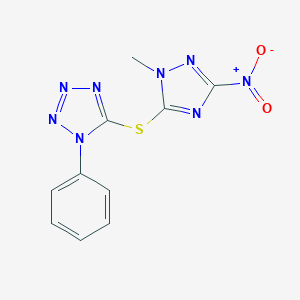![molecular formula C15H22N2O3 B263365 N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide, commonly known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a white crystalline powder that is soluble in water and organic solvents. It is a synthetic compound that was first developed in the 1980s and has since become an important tool for studying the role of serine proteases in various biological processes.
作用機序
AEBSF inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which can have a range of effects depending on the specific enzyme being inhibited. AEBSF is particularly effective at inhibiting the protease activity of trypsin and chymotrypsin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AEBSF depend on the specific enzyme being inhibited. In general, however, inhibiting serine proteases can have a range of effects on cellular processes, including reducing inflammation, preventing blood clotting, and altering cell signaling pathways.
実験室実験の利点と制限
One of the main advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. Additionally, AEBSF is relatively stable and easy to use, making it a popular choice for many researchers.
One limitation of AEBSF is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments where high doses are required. Additionally, AEBSF is not effective at inhibiting all serine proteases, so researchers may need to use other inhibitors in conjunction with AEBSF to fully study the role of these enzymes.
将来の方向性
There are several potential future directions for research involving AEBSF. One area of interest is the development of more specific and potent inhibitors of serine proteases. Additionally, researchers are exploring the role of serine proteases in various diseases, including cancer and neurodegenerative disorders. Finally, there is ongoing research into the use of AEBSF as a therapeutic agent, particularly in the treatment of inflammatory diseases.
合成法
The synthesis of AEBSF involves the reaction of 2-phenoxypropionyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylenediamine to form the final compound, N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide. The yield of this reaction is typically around 70-80%.
科学的研究の応用
AEBSF is primarily used as a serine protease inhibitor in scientific research. Serine proteases are a class of enzymes that are involved in a wide range of biological processes, including blood clotting, inflammation, and cell signaling. By inhibiting these enzymes, researchers can gain insights into the role that they play in these processes.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
InChIキー |
DHRRNNCYOGYBAW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)



![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)


